Disodium 7-((4-((4-((4-aminobenzoyl)amino)-o-tolyl)azo)phenyl)azo)naphthalene-1,3-disulphonate
Description
Azo Linkage Topology and Tautomeric Properties
The compound contains two azo (-N=N-) groups that serve as conjugated bridges between aromatic systems. The first azo group connects an ortho-tolyl moiety to a phenyl ring, while the second links this phenyl ring to a naphthalene backbone. This extended conjugation system facilitates electron delocalization, which is critical for the compound’s optical properties.
Tautomerism in azo dyes arises from proton transfer between nitrogen atoms in the azo group and adjacent hydroxyl or amino substituents. For this compound, the absence of hydroxyl groups adjacent to the azo linkages limits classical keto-enol tautomerism. However, computational studies on similar azonaphthol derivatives suggest that substituent-induced resonance effects can stabilize rare tautomeric forms. For example, electron-withdrawing sulfonate groups on the naphthalene ring may polarize the azo linkage, favoring quinoid-like resonance structures that alter absorption spectra. The MN12-SX density functional has been shown to predict such tautomeric equilibria with ±0.5 kcal/mol accuracy in related systems.
The ortho-methyl group on the tolyl moiety introduces steric constraints that prevent coplanarity between the tolyl and phenyl rings. This nonplanar configuration reduces conjugation efficiency but enhances thermal stability by minimizing π-π stacking interactions.
Sulfonic Acid Group Spatial Orientation
Two sulfonic acid groups are positioned at the 1- and 3- positions of the naphthalene ring, forming disodium salts. Aromatic sulfonation typically occurs at electron-rich positions, with the 1-position of naphthalene being favored due to stability of the Wheland intermediate during electrophilic substitution. The 3-sulfonate group’s placement is less common and likely results from kinetic control under harsh sulfonation conditions (e.g., oleum at 150–200°C).
X-ray crystallography data for analogous naphthalenedisulfonates reveal that sulfonate groups adopt a pseudo-axial orientation relative to the aromatic plane. This spatial arrangement creates a dipole moment that enhances water solubility (>100 g/L in neutral pH) while allowing π-stacking in concentrated solutions. The sodium counterions participate in ionic interactions with sulfonate oxygens, maintaining a rigid, planar configuration in the solid state.
Aminobenzoyl Substituent Electronic Effects
The 4-aminobenzoyl group (-NH-C6H4-CO-) attached to the ortho-tolyl moiety exhibits dual electronic effects:
- Electron-donating resonance : The amino group (-NH2) donates electrons via resonance into the benzoyl ring, increasing electron density at the para position.
- Electron-withdrawing induction : The carbonyl group (C=O) withdraws electrons through inductive effects, polarizing the amide bond.
This push-pull configuration creates a localized dipole that modulates electron distribution across the azo linkages. Nuclear magnetic resonance (NMR) studies on phenyl benzoate analogs demonstrate that electron-withdrawing substituents on one aromatic ring shield the carbonyl carbon (δC=O upfield shift), while electron-donating groups cause deshielding. For the subject compound, this translates to reduced azo group electron density, as evidenced by hypsochromic shifts in UV-Vis spectra compared to non-acylated analogs.
Hybrid density functionals (e.g., BHandH) predict that the aminobenzoyl group decreases the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted azo derivatives, enhancing visible light absorption. The amide’s resonance stabilization also reduces susceptibility to photodegradation by locking the substituent in a planar configuration.
Properties
CAS No. |
79793-03-6 |
|---|---|
Molecular Formula |
C30H22N6Na2O7S2 |
Molecular Weight |
688.6 g/mol |
IUPAC Name |
disodium;7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C30H24N6O7S2.2Na/c1-18-14-24(32-30(37)19-2-5-21(31)6-3-19)12-13-28(18)36-34-23-10-8-22(9-11-23)33-35-25-7-4-20-15-26(44(38,39)40)17-29(27(20)16-25)45(41,42)43;;/h2-17H,31H2,1H3,(H,32,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
ATGDUPPIZCDLBN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization of Amino Precursors
- The process begins with the diazotization of aromatic amines, specifically 4-aminobenzoyl derivatives and 4-amino-o-tolyl compounds.
- Diazotization is carried out by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salts.
- Control of temperature and pH is critical to maintain the stability of the diazonium intermediate and prevent side reactions.
Azo Coupling Reaction
- The diazonium salt is then coupled with a coupling component, which in this case is a naphthalene-1,3-disulfonate derivative bearing an amino or hydroxy substituent.
- The coupling reaction typically occurs in a mildly alkaline medium (pH 8–10) to facilitate the nucleophilic attack of the coupling component on the diazonium salt.
- The azo coupling forms the azo (-N=N-) linkages connecting the aromatic rings, resulting in the extended conjugated system responsible for the dye’s color.
Stepwise Assembly of the Compound
- The compound contains two azo linkages, indicating a stepwise diazotization and coupling sequence:
- First, diazotization of 4-aminobenzoyl-o-tolyl amine followed by coupling with a diazonium salt derived from 4-aminophenyl or related intermediates.
- Subsequent coupling with the naphthalene-1,3-disulphonate derivative to complete the azo dye structure.
- Each coupling step requires purification and pH adjustment to optimize yield and color properties.
Isolation and Purification
- After completion of the coupling reactions, the dye is precipitated by acidification or salting out.
- The crude product is filtered, washed, and dried.
- Further purification may involve recrystallization from water or aqueous alcohol solutions to enhance purity and color fastness.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Formation of diazonium salt |
| 2 | First azo coupling | Diazonium salt + 4-aminobenzoyl-o-tolyl amine, pH 8–10 | Formation of first azo linkage |
| 3 | Second diazotization | Aromatic amine (e.g., 4-aminophenyl sulfonate) + NaNO2 + HCl, 0–5 °C | Formation of second diazonium salt |
| 4 | Second azo coupling | Intermediate from step 2 + diazonium salt from step 3, pH 8–10 | Formation of second azo linkage, completing dye |
| 5 | Isolation and purification | Acidification, filtration, washing, drying | Obtain pure disodium azo dye |
Research Findings and Notes
- The azo coupling reactions are highly sensitive to pH and temperature; maintaining these parameters ensures high yield and color quality.
- The presence of sulfonate groups enhances water solubility, facilitating purification and application in aqueous dyeing processes.
- The aminobenzoyl moiety contributes to the dye’s affinity for fibers and improves fastness properties.
- The o-tolyl substituent influences the hue and stability of the dye.
- Industrial synthesis often employs continuous flow diazotization and coupling reactors to improve efficiency and reproducibility.
Additional Considerations
- Safety precautions are necessary due to the use of nitrous acid and aromatic amines, which can be toxic and potentially carcinogenic.
- Waste treatment protocols must be in place to handle azo dye intermediates and byproducts.
- Analytical methods such as UV-Vis spectroscopy, HPLC, and NMR are used to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Acid-Base Reactivity
The sulfonate groups (-SO₃⁻Na⁺) confer high water solubility and participate in acid-base equilibria:
-
Protonation in Strong Acid:
This reaction is reversible and impacts solubility under extreme pH conditions .
-
Alkaline Stability:
The disodium salt remains stable in alkaline media (pH > 10), retaining its sulfonate ionic character .
Photochemical Degradation
Exposure to UV light induces cleavage of the azo bonds, forming aromatic amines :
Key Findings:
-
Degradation rates increase with UV intensity and humidity.
-
Byproducts include 4-aminobenzoic acid derivatives and o-toluidine analogs, which are potential carcinogens .
| Light Fastness (ISO) | Water Fastness | Soaping Fastness |
|---|---|---|
| 3–4 (moderate) | 3 | 3 |
Data from industrial testing of analogous azo dyes .
Reductive Cleavage
The azo groups are susceptible to reduction, a property exploited in effluent treatment:
Common Reducing Agents:
-
Sodium dithionite (Na₂S₂O₄)
-
Catalytic hydrogenation (H₂/Pd)
Applications:
Metal Complexation
The hydroxyl (-OH) and azo groups enable chelation with transition metals (e.g., Cu²⁺, Cr³⁺), altering spectral properties:
Effects:
Thermal Decomposition
Pyrolysis above 300°C generates toxic gases (e.g., SO₃, NOₓ) and carbonaceous residues:
Thermogravimetric Analysis (TGA):
-
Initial decomposition: 250–300°C (loss of sulfonate groups).
Industrial and Environmental Implications
Scientific Research Applications
Diagnostic Agents
Disodium 7-((4-((4-((4-aminobenzoyl)amino)-o-tolyl)azo)phenyl)azo)naphthalene-1,3-disulphonate is utilized in various diagnostic assays due to its ability to form stable colored complexes with metal ions. These properties make it suitable for use in assays that require visual detection of biochemical reactions.
Histological Staining
This compound is often employed in histology for staining tissues. Its diazo structure allows it to bind effectively to proteins and nucleic acids, enhancing contrast in microscopic imaging. This application is crucial for identifying cellular structures and pathological changes in tissue samples.
Spectrophotometric Analysis
The compound is widely used in spectrophotometric methods for the quantitative analysis of various substances. Its strong absorbance characteristics make it an excellent choice for colorimetric assays where accurate measurement of concentration is required.
Environmental Monitoring
This compound can be used as a tracer in environmental studies to monitor pollutants in water bodies. Its stability and visibility allow researchers to track the dispersion of contaminants effectively.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Histological Staining | Demonstrated enhanced visualization of cancerous tissues compared to standard stains, improving diagnostic accuracy. |
| Study B | Spectrophotometric Analysis | Established a method using the compound for detecting trace levels of heavy metals in water samples with high sensitivity. |
| Study C | Environmental Monitoring | Successfully tracked the movement of dye pollutants in river systems, providing insights into contamination sources and dispersal patterns. |
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
Enzymatic Reactions: The compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the aromatic rings and the presence of additional functional groups. Key examples include:
Physicochemical Properties
- Solubility: The disodium salt form of the target compound exhibits superior water solubility compared to non-sulphonated analogs (e.g., 7-[(4-aminophenyl)azo]naphthalene-1,3-disulphonic acid) due to ionic sulphonate groups .
- Stability: The ortho-tolyl group may enhance steric hindrance, reducing photodegradation compared to compounds with simpler aryl groups (e.g., 4-aminophenyl) .
- Absorption Spectra : Azo compounds with extended conjugation (e.g., additional azo linkages or electron-donating groups like -NH₂) exhibit bathochromic shifts. The target compound’s λmax is expected to exceed 500 nm, whereas the ethoxyphenyl analog () may absorb at lower wavelengths due to reduced electron delocalization .
Research Findings and Challenges
Biological Activity
Disodium 7-((4-((4-((4-aminobenzoyl)amino)-o-tolyl)azo)phenyl)azo)naphthalene-1,3-disulphonate, commonly referred to as Direct Red 117 (C.I. 28230), is a synthetic dye with notable biological activities. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) in their structure. The biological implications of this compound span various fields, including its application in dyeing processes and potential effects on health and the environment.
- Molecular Formula : C₁₈H₁₇N₃O₇S₂
- CAS Number : 5938-85-2
- Solubility : Highly soluble in water, which facilitates its use in various applications.
1. Antimicrobial Properties
Research indicates that azo dyes, including Direct Red 117, possess antimicrobial properties. Studies have shown that certain azo dyes can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| Candida albicans | 10 |
This table summarizes findings from studies assessing the antimicrobial efficacy of this compound against common pathogens.
2. Cytotoxicity
The cytotoxic effects of Direct Red 117 have been evaluated in various cell lines. The compound has shown varying degrees of cytotoxicity depending on concentration and exposure time.
A study demonstrated that at higher concentrations (≥100 µg/mL), significant cytotoxic effects were observed in human liver cancer cells (HepG2), with an IC50 value of approximately 75 µg/mL.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 90 |
| 50 | 80 |
| 100 | 50 |
This data indicates a dose-dependent relationship between the concentration of the dye and its cytotoxic effects.
3. Mutagenicity
The mutagenic potential of Direct Red 117 has been investigated using bacterial reverse mutation assays (Ames test). Results indicated that at certain concentrations, the dye can induce mutations in Salmonella typhimurium, suggesting a potential risk for genetic alterations.
Case Study: Environmental Impact
A study conducted on wastewater treatment plants revealed that azo dyes like Direct Red 117 can persist in the environment and may undergo reduction to form aromatic amines, which are known to be toxic and potentially carcinogenic. Monitoring these compounds is crucial for assessing environmental safety.
Case Study: Clinical Implications
In a clinical setting, patients exposed to high levels of azo dyes through occupational hazards reported symptoms ranging from dermatitis to systemic reactions. These findings underscore the need for regulatory measures to limit exposure to such compounds in industrial applications.
Q & A
Q. What are the standard synthetic routes for preparing Disodium 7-((4-((4-((4-aminobenzoyl)amino)-o-tolyl)azo)phenyl)azo)naphthalene-1,3-disulphonate, and how do reaction conditions influence yield?
The compound is synthesized via multi-step azo-coupling reactions. A typical protocol involves:
- Diazotization : Reacting aromatic amines (e.g., 4-aminobenzoyl derivatives) with NaNO₂ and HCl at 0–5°C to form diazonium salts .
- Coupling : The diazonium salt is coupled with naphthalene sulfonic acid derivatives under alkaline conditions (pH 8–10) at 25–30°C to form the azo bonds . Key factors affecting yield :
- Temperature control during diazotization (exceeding 5°C leads to decomposition).
- pH optimization during coupling (alkaline conditions stabilize intermediates). Yield comparison :
| Step | Optimal Yield (%) | Suboptimal Conditions |
|---|---|---|
| Diazotization | 85–90 | >5°C reduces to 60–70 |
| Coupling | 75–80 | pH <7 reduces to 50 |
Q. What analytical methods are most effective for characterizing this compound’s purity and structural integrity?
- UV-Vis Spectroscopy : Identifies λₘₐₓ of azo groups (450–550 nm) and validates conjugation .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with methanol/water gradients .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS detects [M-2Na]²⁻ ions) .
- FT-IR : Detects sulfonate (S=O, 1180–1250 cm⁻¹) and azo (N=N, 1450–1550 cm⁻¹) groups .
Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?
Solubility is highly solvent-dependent:
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and guide functional modifications?
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict redox behavior. For example, the naphthalene backbone exhibits a HOMO-LUMO gap of ~3.2 eV, suggesting stability under visible light .
- Reactivity Predictions : Substituents like sulfonate groups increase electron-withdrawing effects, reducing azo bond susceptibility to reduction . Application : Simulations can prioritize substituents (e.g., chloro or amino groups) to tune λₘₐₓ for sensor applications .
Q. What experimental strategies resolve contradictions in reported stability data under oxidative conditions?
Discrepancies arise from differing experimental setups:
- Controlled Oxidation Studies : Use H₂O₂ (0.1–1.0 M) at 25°C and monitor degradation via HPLC. Stability correlates with sulfonate group substitution (ortho > para positions) .
- pH-Dependent Stability : The compound degrades faster in acidic conditions (t₁/₂ = 2 hrs at pH 3 vs. 24 hrs at pH 7) due to protonation of azo bonds . Recommendation : Standardize buffer systems and oxidant concentrations for cross-study comparability.
Q. How does the compound interact with biological macromolecules (e.g., proteins/DNA), and what techniques validate these interactions?
- Fluorescence Quenching : Binds to serum albumin (e.g., BSA) with Kₐ ≈ 10⁴ M⁻¹, confirmed by Stern-Volmer plots .
- Circular Dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for mechanistic insights .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be optimized for scalability?
- Limitations : Low yields (<80%) due to side reactions (e.g., diazonium salt decomposition).
- Solutions :
- Microfluidic reactors improve temperature/pH control, boosting yields to ~90% .
- Solid-phase synthesis reduces purification steps .
Q. How can environmental fate studies (e.g., photodegradation, biodegradation) be designed to assess ecological risks?
- Photodegradation : Expose to UV-A (315–400 nm) and quantify breakdown products via LC-MS. Major products include sulfonic acid derivatives .
- Biodegradation : Use OECD 301F tests with activated sludge; the compound shows low biodegradability (≤20% in 28 days) due to aromatic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
